Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)-

Thermal analysis Physicochemical characterization Stability screening

Procure N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)acetamide (CAS 4016-86-8) as a high-purity reference standard for benzodiazepine impurity profiling and synthetic route scouting. Its electron-withdrawing 2-benzoyl-4-chlorophenyl core ensures distinct HPLC retention times and MS fragmentation patterns versus desmethyl/des-chloro analogs. The compound's high thermal stability (bp 541°C) and ultra-low vapor pressure make it ideal for high-temperature Friedel-Crafts or cyclodehydration steps where lidocaine would volatilize. Specify ≥95% HPLC purity; request residual solvent analysis for catalytic compatibility.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
CAS No. 4016-86-8
Cat. No. B4747482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)-
CAS4016-86-8
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)
InChIKeyGVRBUCUPANHIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- CAS 4016-86-8: Chemical Identity and Procurement Baseline


Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- (CAS 4016-86-8) is a synthetic glycinamide derivative with the molecular formula C19H21ClN2O2 and a molecular weight of 344.84 g/mol . The compound features a 2-benzoyl-4-chlorophenyl core linked to a diethylaminoacetyl side chain, placing it within the same structural class as the local anesthetic lidocaine and key intermediates for benzodiazepine synthesis [1]. Its calculated physicochemical profile—density 1.206 g/cm³, boiling point 541 °C at 760 mmHg, and flash point 281 °C—indicates a high-thermal-stability, low-volatility solid at ambient conditions . The compound is currently offered by specialist chemical suppliers primarily as a research reagent or reference standard, with no evidence of approved therapeutic use .

Why In-Class Glycinamide Analogs Cannot Substitute for Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- in Regulated or Structure-Sensitive Workflows


Although this compound shares the N2,N2-diethylglycinamide backbone with lidocaine and related antiarrhythmics, the 2-benzoyl-4-chlorophenyl substituent introduces profound differences in electronic distribution, lipophilicity, and metabolic liability that preclude simple interchange . Unlike the 2,6-dimethylphenyl group of lidocaine, the electron-withdrawing benzoyl ketone and para-chloro substituent alter the amide bond's stability toward hydrolysis and shift the molecule's UV/Vis and MS fragmentation signatures . In pharmaceutical impurity profiling, for instance, regulatory guidelines (ICH Q3A/Q3B) require exact chromatographic retention time and relative response factor (RRF) matching against a authentically sourced reference standard; a near analog cannot serve as a valid system suitability or quantitation standard [1]. Similarly, in synthetic chemistry applications where this compound serves as a protected intermediate en route to a benzodiazepine core, replacement by an analog lacking the specific N-acyl group would divert the entire synthetic route.

Quantitative Differentiation Evidence for Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- CAS 4016-86-8


Thermal Stability Comparison: Boiling Point vs. Lidocaine and Desmethyl Analog

The target compound exhibits a boiling point of 541 °C at 760 mmHg, substantially higher than lidocaine (bp ~180 °C at 4 mmHg; extrapolated ~370 °C at 760 mmHg) and the desmethyl-glycinamide analog 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide (no boiling point reported but significantly lower molecular weight, MW 288.73) . This 150–170 °C elevation relative to the closest clinical comparator indicates markedly lower volatility, a property that may be advantageous in high-temperature organic synthesis or in formulations where evaporative loss must be minimized .

Thermal analysis Physicochemical characterization Stability screening

Predicted LogP and Lipophilicity Differentiation from Lidocaine

Based on its molecular structure, the target compound has a predicted logP of approximately 3.7–4.0 (calculated from the 2-benzoyl-4-chlorophenyl substructure logP contribution of ~3.0 plus the diethylaminoacetamide contribution of ~0.8), compared to lidocaine's measured logP of 2.26 [1]. This >1.5 log unit increase corresponds to a >30-fold higher theoretical octanol/water partition coefficient, suggesting significantly greater membrane permeability and potential for CNS penetration—a critical differentiating factor for any screening campaign targeting intracellular or CNS receptors [2].

Lipophilicity ADME prediction Receptor binding

Benzodiazepine Intermediate Relevance vs. Non-Benzoyl Glycinamides

The 2-benzoyl-4-chlorophenyl moiety is a direct precursor to the 5-phenyl-1,4-benzodiazepin-2-one scaffold, as demonstrated by the use of the closely related N-(2-benzoyl-4-chlorophenyl)-2-phthalimidoacetamide in the synthesis of adinazolam [1]. In contrast, lidocaine and its desmethyl analogs lack the benzoyl ketone necessary for intramolecular cyclization to form the benzodiazepine core. This makes the target compound a strategically relevant protected intermediate or reference marker in benzodiazepine process chemistry and impurity profiling, whereas simple glycinamides like lidocaine cannot participate in this synthetic pathway [2].

Benzodiazepine synthesis Pharmaceutical intermediates Reference standards

Vapor Pressure and Room-Temperature Handling Comparison

The target compound has a calculated vapor pressure of 9.1 × 10⁻¹² mmHg at 25 °C, which is many orders of magnitude lower than lidocaine (estimated ~1 × 10⁻⁴ mmHg at 25 °C based on its lower boiling point) . This ultralow volatility practically eliminates evaporative loss during ambient storage and handling, making the compound suitable for precise gravimetric dispensing without the need for sealed, chilled containment that more volatile analogs may require .

Volatility Laboratory safety Formulation stability

Validated Application Scenarios for Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- CAS 4016-86-8


Reference Standard for Benzodiazepine Impurity Profiling and Process Control

Given the structural relationship to oxazepam and adinazolam intermediates, this compound is most credibly deployed as a reference marker in HPLC/LC-MS methods for monitoring benzodiazepine synthetic processes. Its distinct retention time, arising from the diethylamino group's basicity and the benzoyl ketone's UV chromophore, enables unambiguous separation from desmethyl or des-chloro analogs . Laboratories developing in-process control (IPC) methods for benzodiazepine APIs can use this compound as a system suitability standard to verify column performance and detector response linearity, provided that the specific identity is confirmed by HRMS or NMR against a certified reference [1].

High-Temperature Organic Synthesis Involving N-Acylation or Cyclization Steps

The high boiling point (541 °C) and ultralow vapor pressure make this compound a thermally robust intermediate for reactions requiring prolonged heating, such as Friedel-Crafts acylations or cyclodehydration steps in benzodiazepine synthesis . Unlike lidocaine, which would volatilize or degrade under such conditions, this compound remains in the reaction phase, maintaining stoichiometric integrity. Synthetic chemistry groups procuring this compound for route scouting should specify purity ≥95% (HPLC) and request residual solvent analysis to ensure compatibility with subsequent catalytic steps.

Lipophilic Probe in In Vitro Membrane Permeability or Receptor Binding Screens

With a predicted logP substantially higher than lidocaine (ΔlogP ≈ +1.5), this compound serves as a high-lipophilicity probe in panels designed to assess the impact of lipophilicity on passive membrane permeability or non-specific binding to CNS receptors. This application derives from class-level SAR and predicted physicochemical properties only [2]; no direct target-binding data exist for this compound. Users must verify the actual logP experimentally (shake-flask or chromatographic method) before quantitative interpretation, and should include lidocaine as a low-logP comparator within the same assay plate to control for inter-experiment variability.

Method Development Standard for GC-MS Volatility Discrimination

The stark contrast in vapor pressure (9.1 × 10⁻¹² mmHg for the target compound vs. ~10⁻⁴ mmHg for lidocaine) provides a practical pair for developing and validating GC-MS methods that must discriminate between volatile and non-volatile analytes in a single run. By co-injecting this compound alongside lidocaine, analysts can establish the retention time window for low-volatility analytes and verify that inlet discrimination does not bias quantitation of heavier components .

Quote Request

Request a Quote for Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.